Scientific Field: Proteomics
Application Summary: 3-Chloro-3’,4,5’-trifluorobenzophenone is used in proteomics research. Proteomics is the large-scale study of proteins, particularly their structures and functions.
Scientific Field: Organic Chemistry
Application Summary: Trifluoromethylpyridines, which can be synthesized using 3-Chloro-3’,4,5’-trifluorobenzophenone, are key structural motifs in active agrochemical and pharmaceutical ingredients.
Results or Outcomes: More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names.
Scientific Field: Biochemistry
Application Summary: 3-Chloro-3’,4,5’-trifluorobenzophenone is used in biochemical research. Biochemistry is the study of chemical processes within and relating to living organisms.
3-Chloro-3',4,5'-trifluorobenzophenone is an organic compound characterized by its unique structure, which includes a benzophenone core substituted with chlorine and trifluoromethyl groups. Its chemical formula is C13H7ClF3O, and it is recognized for its potential applications in various fields including pharmaceuticals, agrochemicals, and material science. The compound's trifluoromethyl groups enhance its lipophilicity and metabolic stability, making it a subject of interest in medicinal chemistry.
The biological activity of 3-Chloro-3',4,5'-trifluorobenzophenone has been explored in various studies. It exhibits:
Several synthesis methods have been reported for 3-Chloro-3',4,5'-trifluorobenzophenone:
3-Chloro-3',4,5'-trifluorobenzophenone finds applications in several areas:
Studies on the interactions of 3-Chloro-3',4,5'-trifluorobenzophenone with biological systems have revealed:
Several compounds share structural similarities with 3-Chloro-3',4,5'-trifluorobenzophenone. Below is a comparison highlighting their uniqueness:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Chloro-3',4',5'-trifluorobenzophenone | Similar trifluoromethyl groups | Slightly different substitution patterns |
| 2-Chloro-3',4',5'-trifluorobenzophenone | Trifluoromethyl groups on different positions | Different biological activity |
| 3-Chloro-4,5-difluorobenzophenone | Fewer fluorine substituents | Lower lipophilicity compared to trifluorinated variants |
Each of these compounds exhibits distinct chemical properties and biological activities due to variations in their substitution patterns and functional groups. The presence of multiple fluorine atoms in 3-Chloro-3',4,5'-trifluorobenzophenone contributes to its unique characteristics compared to these similar compounds.